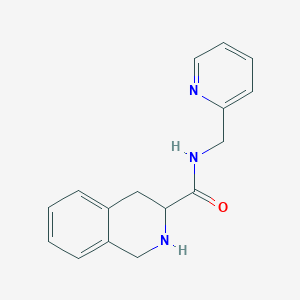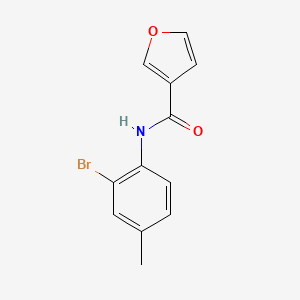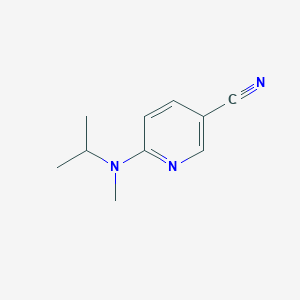
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has gained attention due to its ability to selectively target cancer stem cells, which are responsible for tumor growth and recurrence.
作用機序
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide works by inhibiting the activity of BMI-1, a protein that is essential for the self-renewal and survival of cancer stem cells. By inhibiting BMI-1, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide induces apoptosis (programmed cell death) in cancer stem cells, leading to their elimination.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer effects, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is its specificity for cancer stem cells, which allows for targeted therapy and reduces the risk of side effects. However, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has a short half-life and low bioavailability, which may limit its effectiveness in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
将来の方向性
Future research on N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide should focus on improving its pharmacokinetic properties, such as increasing its half-life and bioavailability. In addition, combination therapy with N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide and other anti-cancer agents should be explored to enhance its therapeutic efficacy. Furthermore, the potential of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in the treatment of inflammatory diseases should be investigated. Overall, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide shows great promise as a targeted therapy for cancer stem cells, and further research is needed to fully realize its potential.
合成法
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of pyridine-2-carboxaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The resulting intermediate is then treated with various reagents to obtain the final product.
科学的研究の応用
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the self-renewal and proliferation of cancer stem cells in various types of cancer, including breast, prostate, and pancreatic cancer. In addition, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been found to sensitize cancer stem cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-11-14-7-3-4-8-17-14)15-9-12-5-1-2-6-13(12)10-18-15/h1-8,15,18H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNMCJLMJCBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)


